Cas no 239087-10-6 (2-Fluoro-3-(trifluoromethyl)phenylacetonitrile)

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring both fluorine and trifluoromethyl substituents, enhances reactivity and selectivity in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing properties of the trifluoromethyl group improve stability and facilitate further functionalization, making it valuable for constructing complex molecules. This compound is particularly useful in agrochemical and medicinal chemistry, where fluorinated motifs are sought after for their metabolic stability and lipophilicity. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential reactivity as a nitrile derivative.
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile structure
239087-10-6 structure
Product Name:2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
CAS No:239087-10-6
MF:C9H5F4N
MW:203.13631606102
MDL:MFCD00061178
CID:67153
PubChem ID:2737596
Update Time:2025-05-22

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
    • 2-Fluoro-3-trifluoromethylbenzyl cyanide
    • 2-Fluoro-3-(trifluoromethyl)-phenylacetonitrile
    • 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile
    • DTXSID90372167
    • A816978
    • PS-8164
    • CS-0100882
    • CK2063
    • 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
    • EN300-1929027
    • VUUVDTMSSVKPDJ-UHFFFAOYSA-N
    • J-509359
    • sodiumpicosulfate
    • FT-0676183
    • SCHEMBL5081797
    • 2-Fluoro-3-(trifluoromethyl)benzyl cyanide
    • MFCD00061178
    • 239087-10-6
    • SY062430
    • 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, 97%
    • AKOS015854285
    • MDL: MFCD00061178
    • Inchi: 1S/C9H5F4N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2
    • InChI Key: VUUVDTMSSVKPDJ-UHFFFAOYSA-N
    • SMILES: FC1C(CC#N)=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 203.03600
  • Monoisotopic Mass: 203.03581181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Color/Form: Solids
  • Density: 1.34 g/mL at 25 °C(lit.)
  • Boiling Point: 237 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.45(lit.)
  • PSA: 23.79000
  • LogP: 2.91058
  • Solubility: Not determined

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Security Information

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:239087-10-6)2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Order Number:A816978
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):175.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile (CAS No. 239087-10-6): A Comprehensive Overview

2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile is a chemically synthesized compound with the CAS registry number 239087-10-6. This compound belongs to the class of nitriles, specifically aryl nitriles, and is characterized by its unique structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable compound in various chemical and pharmaceutical applications.

The synthesis of 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile typically involves multi-step organic reactions, often utilizing fluorination techniques and nucleophilic substitution or addition mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature as an effective strategy for constructing similar nitrile-containing aromatic compounds.

One of the most significant applications of 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile lies in its role as an intermediate in drug discovery and development. The trifluoromethyl group is known to enhance lipophilicity and improve pharmacokinetic profiles, making this compound a promising candidate for designing bioactive molecules. Recent studies have explored its potential as a building block for developing inhibitors targeting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile has also found utility in materials science. Its ability to undergo further functionalization reactions makes it a versatile precursor for synthesizing advanced materials, including polymers, dyes, and sensors. For example, researchers have reported the use of this compound in the preparation of fluorescent materials with potential applications in optoelectronics.

From a structural standpoint, the compound's fluorinated substituents contribute significantly to its stability and reactivity. The trifluoromethyl group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which can influence the electronic properties of the aromatic ring. This feature makes 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile an interesting subject for studying aromatic substitution reactions under different conditions.

Recent research has also focused on understanding the environmental fate and toxicity of 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile. Studies indicate that while it exhibits moderate biodegradability under aerobic conditions, its persistence in certain environments could pose risks to aquatic life if not properly managed. These findings underscore the importance of implementing sustainable practices during its production and use.

In conclusion, 2-Fluoro-3-(Trifluoromethyl)Phenylacetonitrile (CAS No. 239087-10-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:239087-10-6)2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
A816978
Purity:99%
Quantity:25g
Price ($):175.0
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